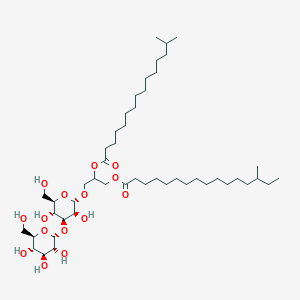
BF-7 Diglycosyl diacylglycerol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BF-7 Diglycosyl diacylglycerol is a naturally occurring compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a glycerolipid consisting of two fatty acid chains and two sugar molecules. BF-7 Diglycosyl diacylglycerol has been found in various plants, including soybeans, and has been shown to possess a range of biological activities.
Mechanism Of Action
The mechanism of action of BF-7 Diglycosyl diacylglycerol is not fully understood. However, it is believed that the compound exerts its biological effects by modulating various signaling pathways in the body. Studies have shown that BF-7 Diglycosyl diacylglycerol can activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating glucose and lipid metabolism.
Biochemical And Physiological Effects
BF-7 Diglycosyl diacylglycerol has been found to possess a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. BF-7 Diglycosyl diacylglycerol has also been found to possess anti-tumor properties by inducing apoptosis in cancer cells. Additionally, BF-7 Diglycosyl diacylglycerol has been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic patients.
Advantages And Limitations For Lab Experiments
BF-7 Diglycosyl diacylglycerol has several advantages for lab experiments. It is a naturally occurring compound that can be easily synthesized through enzymatic or chemical methods. Furthermore, BF-7 Diglycosyl diacylglycerol has been extensively studied, and its biological effects are well-documented. However, one limitation of BF-7 Diglycosyl diacylglycerol is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on BF-7 Diglycosyl diacylglycerol. One area of interest is its potential as a therapeutic agent for the treatment of diabetes. Studies have shown that BF-7 Diglycosyl diacylglycerol can improve insulin sensitivity and reduce blood glucose levels in diabetic patients. Further research is needed to determine the optimal dosage and administration of BF-7 Diglycosyl diacylglycerol for the treatment of diabetes.
Another area of interest is the potential of BF-7 Diglycosyl diacylglycerol as an anti-inflammatory agent. Studies have shown that BF-7 Diglycosyl diacylglycerol can reduce inflammation by inhibiting the production of inflammatory cytokines. Further research is needed to determine the mechanisms underlying this effect and to determine the potential of BF-7 Diglycosyl diacylglycerol as a therapeutic agent for the treatment of inflammatory diseases.
In conclusion, BF-7 Diglycosyl diacylglycerol is a naturally occurring compound with a range of potential therapeutic applications. Its anti-inflammatory, anti-tumor, and anti-diabetic properties make it a promising candidate for further research. However, more studies are needed to fully understand the mechanisms underlying its biological effects and to determine its optimal dosage and administration for therapeutic use.
Synthesis Methods
BF-7 Diglycosyl diacylglycerol can be synthesized through various methods, including enzymatic synthesis and chemical synthesis. Enzymatic synthesis involves the use of enzymes, such as lipases, to catalyze the reaction between diacylglycerol and sugar molecules. Chemical synthesis, on the other hand, involves the use of chemical reagents to produce the compound.
Scientific Research Applications
BF-7 Diglycosyl diacylglycerol has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-tumor, and anti-diabetic properties. Studies have also shown that BF-7 Diglycosyl diacylglycerol can improve insulin resistance and reduce blood glucose levels in diabetic patients.
properties
CAS RN |
156957-28-7 |
|---|---|
Product Name |
BF-7 Diglycosyl diacylglycerol |
Molecular Formula |
C48H90O15 |
Molecular Weight |
907.2 g/mol |
IUPAC Name |
[3-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(14-methylpentadecanoyloxy)propyl] 14-methylhexadecanoate |
InChI |
InChI=1S/C48H90O15/c1-5-35(4)27-23-19-15-11-7-9-12-16-20-24-28-39(51)58-32-36(60-40(52)29-25-21-17-13-8-6-10-14-18-22-26-34(2)3)33-59-47-45(57)46(42(54)38(31-50)61-47)63-48-44(56)43(55)41(53)37(30-49)62-48/h34-38,41-50,53-57H,5-33H2,1-4H3/t35?,36?,37-,38-,41-,42-,43+,44-,45+,46+,47+,48-/m1/s1 |
InChI Key |
HDFSOYPNMIVZMT-WKKKTHSJSA-N |
Isomeric SMILES |
CCC(C)CCCCCCCCCCCCC(=O)OCC(CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)OC(=O)CCCCCCCCCCCCC(C)C |
SMILES |
CCC(C)CCCCCCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)OC(=O)CCCCCCCCCCCCC(C)C |
Canonical SMILES |
CCC(C)CCCCCCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)OC(=O)CCCCCCCCCCCCC(C)C |
synonyms |
1-(14-methylpalmitoyl)-2-(14-methylpentadecanoyl)-3-O-(alpha-D-glucopyranosyl-(1-3)-O-alpha-D-mannopyranosyl)glycerol BF-7 diglycosyl diacylglycerol diglycosyl diacylglycerol BF-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde](/img/structure/B134805.png)
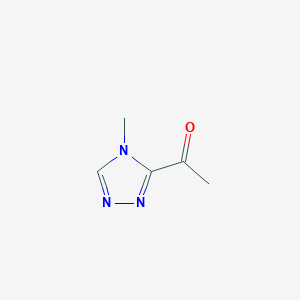
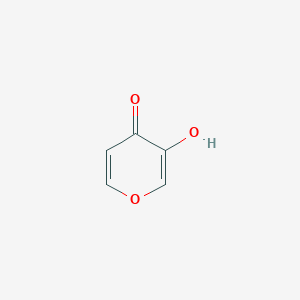
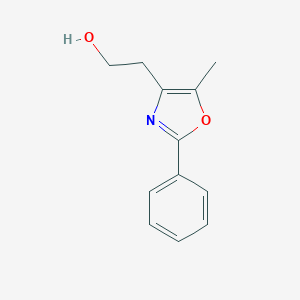
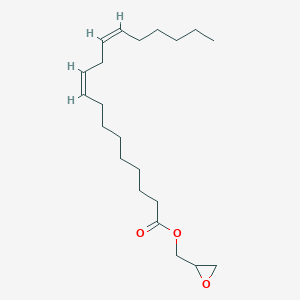
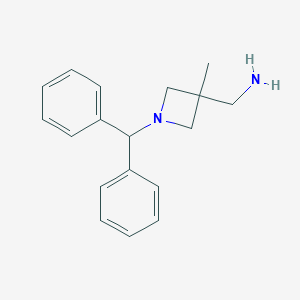
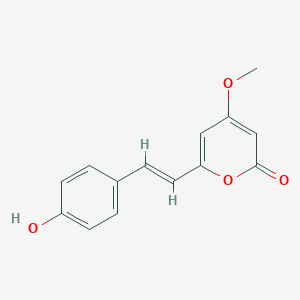
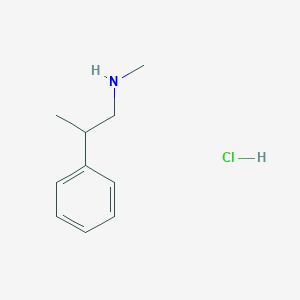
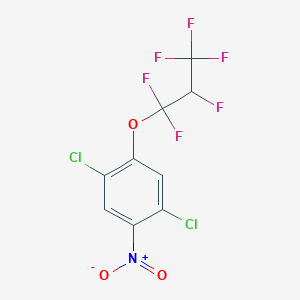
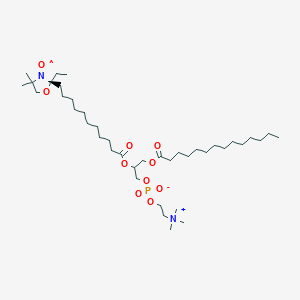
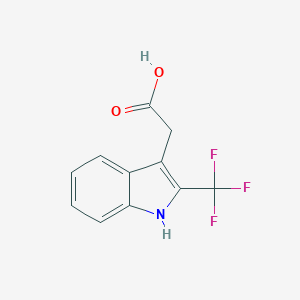
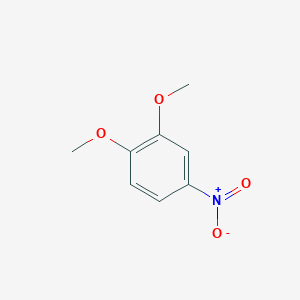
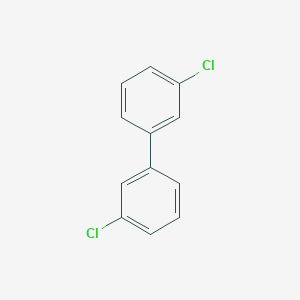
![3,5-Dimethyl-2h-furo[2,3-c]pyran-2-one](/img/structure/B134846.png)